molecular formula C18H17N3O3 B278767 N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

货号 B278767
分子量: 323.3 g/mol
InChI 键: QWXLIOXJSYENRI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as AG-1478, is a synthetic molecule that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in 1994 by scientists at Pfizer, and since then, it has been extensively studied for its potential use in cancer therapy.

作用机制

AG-1478 specifically targets the ATP-binding site of EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. AG-1478 has been shown to induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Biochemical and Physiological Effects:
AG-1478 has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. AG-1478 has also been shown to inhibit tumor growth in animal models of cancer.

实验室实验的优点和局限性

AG-1478 is a potent and specific inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR signaling in cancer. However, it has some limitations in lab experiments, such as its low solubility in water and its potential toxicity to non-cancer cells.

未来方向

There are several future directions for the study of AG-1478. One area of research is the development of more potent and selective EGFR inhibitors that can overcome the limitations of AG-1478. Another area of research is the identification of biomarkers that can predict the response of tumors to EGFR inhibitors, including AG-1478. Additionally, the combination of AG-1478 with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the use of AG-1478 in preclinical studies to identify novel targets for cancer therapy is an area of future research.

合成方法

The synthesis of AG-1478 involves the reaction of 4-methoxyphenylhydrazine with 2,3-dichloroquinoxaline in the presence of potassium carbonate to obtain 4-methoxyphenylquinoxaline. This intermediate is then reacted with ethyl 2-bromoacetate in the presence of sodium hydride to obtain ethyl 2-(4-methoxyphenyl)quinazoline-4-carboxylate. Finally, the carboxylate group is converted to an amide using propanoyl chloride to obtain AG-1478.

科学研究应用

AG-1478 has been extensively studied for its potential use in cancer therapy, specifically in the treatment of tumors that are dependent on epidermal growth factor receptor (EGFR) signaling. It has been shown to inhibit the activity of EGFR tyrosine kinase, which is involved in the regulation of cell growth, differentiation, and survival. AG-1478 has been studied in various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting tumor growth.

属性

产品名称

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide

分子式

C18H17N3O3

分子量

323.3 g/mol

IUPAC 名称

N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H17N3O3/c1-12(17(22)20-13-7-9-14(24-2)10-8-13)21-11-19-16-6-4-3-5-15(16)18(21)23/h3-12H,1-2H3,(H,20,22)

InChI 键

QWXLIOXJSYENRI-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N2C=NC3=CC=CC=C3C2=O

规范 SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N2C=NC3=CC=CC=C3C2=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。